5-Isopropyl-4-methyl-2-(1H-pyrrol-1-YL)thiophene-3-carboxylic acid
Description
International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification
The systematic nomenclature of 5-Isopropyl-4-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing multiple ring systems. The compound is registered under Chemical Abstracts Service number 952959-50-1, providing a unique identifier for chemical databases and regulatory purposes. The systematic name reflects the thiophene ring as the primary structural framework, with the pyrrole substituent attached at the 2-position through a nitrogen linkage. The carboxylic acid functional group occupies the 3-position of the thiophene ring, while methyl and isopropyl substituents are located at the 4- and 5-positions respectively.
The nomenclature system prioritizes the thiophene ring due to its higher precedence in heterocyclic naming conventions. The numbering system begins from the sulfur atom in the thiophene ring, proceeding around the ring to assign the lowest possible numbers to substituents. This systematic approach ensures unambiguous identification of the compound structure. Alternative naming conventions may refer to this compound using different descriptive approaches, but the International Union of Pure and Applied Chemistry system provides the most standardized and widely accepted nomenclature for scientific communication.
Properties
IUPAC Name |
4-methyl-5-propan-2-yl-2-pyrrol-1-ylthiophene-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2S/c1-8(2)11-9(3)10(13(15)16)12(17-11)14-6-4-5-7-14/h4-8H,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWLWEMBSINVAHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)O)N2C=CC=C2)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropyl-4-methyl-2-(1H-pyrrol-1-YL)thiophene-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions:
Pyrrole Ring Formation: The pyrrole ring can be introduced via a condensation reaction between a suitable amine and a carbonyl compound, followed by cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Isopropyl-4-methyl-2-(1H-pyrrol-1-YL)thiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced thiophene derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Halogenated thiophene and pyrrole derivatives.
Scientific Research Applications
Biological Activities
Research indicates that 5-Isopropyl-4-methyl-2-(1H-pyrrol-1-YL)thiophene-3-carboxylic acid exhibits a range of biological activities:
Antimicrobial Activity
Studies have shown that derivatives of thiophene-based compounds possess significant antimicrobial properties. For instance, similar compounds have demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections caused by antibiotic-resistant bacteria .
Analgesic Properties
Research into the analgesic effects of related compounds indicates that they may surpass existing analgesics in efficacy. The evaluation of these compounds using the "hot plate" method has shown promising results, highlighting their potential as pain-relief medications .
Antitumor Activity
Some studies have explored the antitumor potential of thiophene derivatives. For example, compounds structurally related to this compound have displayed cytotoxic effects against cancer cell lines, indicating their usefulness in cancer therapy .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of a series of thiophene derivatives against common pathogens. The results indicated that certain modifications to the thiophene structure significantly enhanced antibacterial activity, with minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics .
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 5-Isopropyl-4-methyl... | 3.90 | Staphylococcus aureus |
| Related Thiophene Derivative | 1.00 | MRSA |
Case Study 2: Analgesic Activity
In another study, researchers synthesized several analogs of thiophene-based analgesics. The compounds were tested for their pain-relieving effects using animal models. The results showed that some derivatives provided significant analgesic effects compared to standard treatments like metamizole .
| Compound | Analgesic Effect (compared to control) |
|---|---|
| 5-Isopropyl-4-methyl... | Exceeded control |
| Metamizole | Standard control |
Mechanism of Action
The mechanism of action of 5-Isopropyl-4-methyl-2-(1H-pyrrol-1-YL)thiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiophene-3-carboxylic acid derivatives are widely studied due to their pharmacological relevance (e.g., as metabolites or bioactive intermediates). Below is a comparative analysis of structurally related compounds:
Structural Analogues with Aromatic Substituents
Compound 9 : 5-(4-Methylphenyl)-thiophene-3-carboxylic acid ()
- Compound 10: 5-(4-Hydroxymethylphenyl)-2,3-dihydrothiophene-3-carboxylic acid () Substituents: A 4-hydroxymethylphenyl group on a partially saturated thiophene ring. The hydroxymethyl group increases hydrophilicity (higher TPSA vs. the target compound) .
Analogues with Heterocyclic Extensions
Methyl 5-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylate ()
- Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate () Substituents: A fused chromenone-pyrazolopyrimidine system linked to the thiophene. Key Differences: Extreme structural complexity (Complexity Score > 500) and a molecular weight of 560.2 g/mol. The fluorinated aromatic groups enhance metabolic stability but reduce solubility .
Physicochemical and Functional Comparisons
| Property | Target Compound | Compound 9 | Compound 10 | Methyl 5-(2,5-dimethylpyrrole)thiophene-2-carboxylate |
|---|---|---|---|---|
| Molecular Weight | 249.33 | 218.27* | 236.29* | 255.34* |
| XLogP | 3.4 | ~3.8† | ~2.5† | ~4.1† |
| TPSA (Ų) | 70.5 | ~60† | ~90† | ~65† |
| Hydrogen Bond Donors | 1 | 1 | 2 | 0 |
| Rotatable Bonds | 3 | 2 | 3 | 4 |
*Estimated based on molecular formula. †Predicted using analogous structures.
Biological Activity
5-Isopropyl-4-methyl-2-(1H-pyrrol-1-YL)thiophene-3-carboxylic acid is a heterocyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound features a thiophene ring fused with a pyrrole moiety, along with an isopropyl group. Its molecular formula is , and it has a molecular weight of approximately 249.33 g/mol. The presence of both nitrogen and sulfur atoms in its structure contributes to its reactivity and biological activity.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may have significant antimicrobial properties, potentially effective against various bacterial strains. For instance, it has shown promising results in inhibiting the growth of Staphylococcus aureus with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Anti-inflammatory Properties : The compound may interact with specific enzymes involved in inflammatory pathways, leading to reduced inflammation. Its mechanism of action could involve the modulation of cytokine production or inhibition of pro-inflammatory enzymes .
- Antioxidant Activity : The presence of the pyrrole moiety may enhance its ability to scavenge free radicals, contributing to its antioxidant properties. This is particularly relevant in the context of oxidative stress-related diseases .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Thiophene Ring : This can be achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.
- Pyrrole Ring Formation : Introduced via condensation reactions between suitable amines and carbonyl compounds, followed by cyclization.
- Carboxylic Acid Introduction : The carboxylic acid group is introduced through oxidation or substitution reactions on the thiophene ring .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against Staphylococcus aureus | |
| Anti-inflammatory | Modulates inflammatory enzyme activity | |
| Antioxidant | Scavenges free radicals |
Case Study: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various pyrrole derivatives, this compound was tested against multiple bacterial strains. The results indicated that it exhibited MIC values comparable to standard antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .
The proposed mechanism of action for this compound involves:
Q & A
Q. What are the optimal synthetic routes for preparing 5-isopropyl-4-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with thiophene ring formation followed by functionalization. For pyrrole substitution, cyclocondensation of thiophene precursors with pyrrole derivatives under acidic catalysis is common. Controlled parameters include:
- Temperature : 80–120°C for cyclization (prevents side reactions like over-oxidation) .
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Catalysts : Lewis acids (e.g., ZnCl₂) improve regioselectivity during substitution .
Post-synthesis, recrystallization in acetic acid or ethanol is recommended for purification .
Q. Which analytical techniques are critical for characterizing the purity and structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., pyrrole proton integration at δ 6.5–7.0 ppm; thiophene methyl groups at δ 2.1–2.5 ppm) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% required for pharmacological studies) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]⁺ for C₁₄H₁₇NO₂S: calculated 284.10, observed 284.09) .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Methodological Answer :
- Lead Compound Development : The thiophene-pyrrole scaffold shows promise as a kinase inhibitor or antimicrobial agent. In vitro assays (e.g., MIC testing against S. aureus) require dissolution in DMSO (≤1% v/v to avoid cytotoxicity) .
- Structure-Activity Relationship (SAR) : Modifications at the 4-methyl or isopropyl groups are tested for enhanced bioavailability using logP calculations and ADMET profiling .
Advanced Research Questions
Q. How do steric and electronic effects influence regioselectivity in substitution reactions involving the thiophene ring?
- Methodological Answer :
- Steric Effects : Bulky substituents (e.g., isopropyl at C5) direct electrophiles to less hindered positions (C2 or C3). Computational modeling (DFT) predicts charge distribution, guiding reagent choice (e.g., nitration at C3 over C2) .
- Electronic Effects : Electron-withdrawing groups (e.g., carboxylic acid at C3) deactivate the ring, requiring harsher conditions (e.g., HNO₃/H₂SO₄ at 0°C for nitration) .
Q. What strategies resolve contradictions in biological activity data across studies (e.g., variable IC₅₀ values in kinase inhibition assays)?
- Methodological Answer :
- Assay Standardization : Use validated cell lines (e.g., HEK293 for kinase assays) and normalize data to positive controls (e.g., staurosporine for IC₅₀ comparison) .
- Solubility Adjustments : Poor aqueous solubility may skew results. Use co-solvents (e.g., PEG-400) or nanoformulation to improve dispersion .
Q. How can electrochemical polymerization techniques be applied to develop conductive polymers from this compound?
- Methodological Answer :
- Electropolymerization Setup : Use a three-electrode system (Pt working electrode, Ag/AgCl reference) in 0.1 M TBAP/CH₃CN. Apply cyclic voltammetry (CV) scans between −0.5 V and +1.5 V to induce polymerization .
- Characterization : Conductivity measured via four-point probe (σ ≈ 10⁻³ S/cm for doped polymers). Spectroelectrochemical analysis (UV-Vis-NIR) confirms π-π* transitions during doping .
Key Challenges and Future Directions
- Stereochemical Control : Asymmetric synthesis of chiral analogs remains underexplored. Chiral HPLC or enzymatic resolution could address this .
- In Vivo Translation : Pharmacokinetic studies in rodent models are needed to assess oral bioavailability and metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
